2-[Cyano(cyanomethyl)amino]acetonitrile
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Overview
Description
2-[Cyano(cyanomethyl)amino]acetonitrile is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyano(cyanomethyl)amino]acetonitrile often begins with readily available starting materials such as cyanogen bromide and primary amines. A common preparation method involves the nucleophilic substitution of cyanogen bromide with an amine, followed by careful purification steps to isolate the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing reaction conditions to achieve high yield and purity. Techniques such as continuous flow reactors and advanced distillation methods may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-[Cyano(cyanomethyl)amino]acetonitrile undergoes a variety of chemical reactions, including nucleophilic substitution, condensation, and addition reactions. It is particularly susceptible to electrophilic attack due to the electron-withdrawing nature of its nitrile groups.
Common Reagents and Conditions: Reagents such as strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) are commonly used to facilitate reactions involving this compound. These reactions typically occur under controlled temperatures to ensure selective formation of the desired products.
Major Products Formed: Depending on the specific reaction conditions, this compound can form a variety of products, including imines, amides, and cyano-substituted derivatives. These products are often used as building blocks for further chemical transformations.
Scientific Research Applications
2-[Cyano(cyanomethyl)amino]acetonitrile finds extensive use in scientific research due to its versatility in synthesis. In chemistry, it serves as a key intermediate in the preparation of complex organic molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it plays a role in the development of novel therapeutic agents. Industrially, it is employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The primary mechanism by which 2-[Cyano(cyanomethyl)amino]acetonitrile exerts its effects involves the interaction of its nitrile groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in subsequent chemical reactions. The compound’s electron-deficient nature makes it highly reactive towards nucleophiles, enabling a wide range of chemical transformations.
Comparison with Similar Compounds
Malononitrile
Cyanoacetamide
Cyanoacetic acid
N,N-Dicyanomethylamine
2-[Cyano(cyanomethyl)amino]acetonitrile stands out among these for its unique combination of nitrile groups and amino functionality, offering unparalleled versatility in chemical synthesis and application.
Properties
IUPAC Name |
bis(cyanomethyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-3-9(5-8)4-2-7/h3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAPDVQYEJVGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N(CC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.